4-Isopropoxy-2,3-dimethoxypyridine
Description
4-Isopropoxy-2,3-dimethoxypyridine is a pyridine derivative featuring methoxy groups at the 2- and 3-positions and an isopropoxy substituent at the 4-position. Pyridine derivatives with multiple substituents are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric profiles . The isopropoxy group, a bulkier alkoxy substituent compared to methoxy, may influence solubility, reactivity, and intermolecular interactions, making this compound distinct from its halogenated counterparts.
Properties
CAS No. |
158150-21-1 |
|---|---|
Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2,3-dimethoxy-4-propan-2-yloxypyridine |
InChI |
InChI=1S/C10H15NO3/c1-7(2)14-8-5-6-11-10(13-4)9(8)12-3/h5-7H,1-4H3 |
InChI Key |
AUSPSKAYDOXACY-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C(=NC=C1)OC)OC |
Canonical SMILES |
CC(C)OC1=C(C(=NC=C1)OC)OC |
Synonyms |
Pyridine, 2,3-dimethoxy-4-(1-methylethoxy)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Halogen or alkoxy groups at the 4- or 5-position significantly alter electronic distribution. For example, 4-iodo derivatives exhibit distinct NMR shifts (δ 7.22–7.51 ppm for aromatic protons) compared to 5-substituted analogs .
Physical and Chemical Properties
Molecular Weight and Pricing
Key Observations :
- Halogenated derivatives are generally more expensive than non-halogenated analogs, reflecting the cost of halogenation reagents and synthetic complexity.
- The isopropoxy group’s bulk may increase synthesis costs compared to methoxy or halogen substituents, though direct pricing data is unavailable.
Spectroscopic Data
For 4-Iodo-2,3-dimethoxypyridine :
Comparison :
- Chloro and bromo analogs exhibit similar NMR patterns but with shifted aromatic proton signals due to differing electronegativities.
- The isopropoxy group would likely downfield-shift adjacent protons due to its electron-donating nature and steric effects.
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